1-(Chloroacetyl)decahydroquinoline

Description

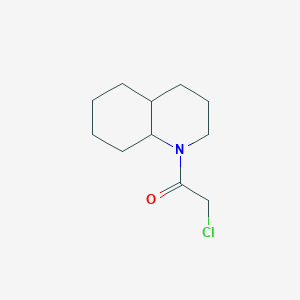

1-(Chloroacetyl)decahydroquinoline is a bicyclic tertiary amine derivative featuring a decahydroquinoline backbone substituted with a chloroacetyl group (-CO-CH₂-Cl) at the nitrogen position. Decahydroquinoline itself (CAS 2051-28-7) is a saturated heterocycle with a ten-membered ring system (C₉H₁₇N) and is known for its role in catalytic hydrodenitrogenation studies and analgesic activity . The introduction of the chloroacetyl group enhances electrophilicity, making the compound a versatile intermediate in organic synthesis, particularly in nucleophilic substitution and cyclization reactions.

Properties

IUPAC Name |

1-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-yl)-2-chloroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18ClNO/c12-8-11(14)13-7-3-5-9-4-1-2-6-10(9)13/h9-10H,1-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDTNIAJMHHVOCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2C(C1)CCCN2C(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chloroacetyl)decahydroquinoline can be synthesized through several methods. One common approach involves the reaction of decahydroquinoline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction .

Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, enhances the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 1-(Chloroacetyl)decahydroquinoline undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloroacetyl group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of corresponding amides, esters, or thioesters.

Reduction: Reduction of the chloroacetyl group can yield the corresponding alcohol or amine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in solvents such as ethanol or acetonitrile.

Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

Reduction: Lithium aluminum hydride in tetrahydrofuran or sodium borohydride in methanol.

Major Products:

Amides, Esters, and Thioesters: Formed through nucleophilic substitution.

N-Oxides: Formed through oxidation.

Alcohols and Amines: Formed through reduction.

Scientific Research Applications

1-(Chloroacetyl)decahydroquinoline has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Chloroacetyl)decahydroquinoline involves its interaction with nucleophilic sites in biological molecules. The chloroacetyl group can form covalent bonds with amino acids in proteins, leading to enzyme inhibition or protein modification. This reactivity makes it a valuable tool in biochemical studies and drug development .

Comparison with Similar Compounds

N-Methyl Decahydroquinoline Derivatives

Trans-Decahydro-1-methylquinoline (CAS 875-63-8) shares the decahydroquinoline core but substitutes the nitrogen with a methyl group instead of chloroacetyl. This structural difference reduces electrophilicity, impacting reactivity in solvolysis reactions.

Azetidinone Derivatives

1-(Nicotinylamino)-2-substituted azetidin-4-ones are synthesized by cyclocondensation of Schiff bases with chloroacetyl chloride. These compounds exhibit antibacterial activity against Gram-positive and Gram-negative bacteria, attributed to the β-lactam ring and nicotinamide moiety . In contrast, 1-(Chloroacetyl)decahydroquinoline’s bicyclic structure may confer different pharmacokinetic properties, though its biological activity remains less documented.

Thiophene and Pyrazole Derivatives

N'-(2-Chloroacetyl)-2-cyanoacetohydrazide derivatives, such as 1-(5-amino-3-hydroxy-1H-pyrazol-1-yl)-2-chloroethanone, demonstrate potent antitumor activity against MCF-7, NCI-H460, and SF-268 cell lines, outperforming doxorubicin in inhibition assays . The chloroacetyl group here facilitates cyclization into bioactive heterocycles, a reactivity shared with this compound.

Indolinone Derivatives

Methyl 1-(chloroacetyl)-2-oxoindoline-6-carboxylate (patent-derived "CHLORIMIDE") highlights the chloroacetyl group’s role in constructing fused heterocycles.

Reactivity and Stability

This compound’s chloroacetyl group is highly reactive toward nucleophiles, enabling substitutions with amines, thiols, or azides. This contrasts with N-methyl decahydroquinoline derivatives, where solvolysis rates depend on stereochemistry rather than electrophilic substitution . For example, equatorial 4-tosyloxy isomers solvolyze faster than axial isomers due to favorable orbital alignment, a factor less critical in chloroacetyl displacement reactions.

Key Findings :

- Antitumor Activity : Thiophene derivatives show IC₅₀ values < 10 µM against lung and breast cancer cell lines, attributed to heterocyclic conjugation and chloroacetyl-mediated apoptosis .

Biological Activity

1-(Chloroacetyl)decahydroquinoline is a compound that has garnered attention due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

This compound is a derivative of decahydroquinoline, characterized by the presence of a chloroacetyl group. The molecular formula is C_{12}H_{14}ClN, and it possesses unique structural features that contribute to its biological activity.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Compounds with similar structures have been shown to inhibit the growth of various bacteria and fungi. For instance, studies have demonstrated that derivatives of decahydroquinoline can disrupt bacterial cell membranes, leading to cell lysis and death.

2. Cytotoxic Effects

In vitro studies have indicated that this compound may possess cytotoxic effects against certain cancer cell lines. The compound appears to induce apoptosis in cancer cells through the activation of specific signaling pathways, including caspase activation and mitochondrial dysfunction.

3. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. Research suggests that it may inhibit pro-inflammatory cytokines and enzymes, thereby reducing inflammation in various models. This activity could be beneficial in treating conditions associated with chronic inflammation.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : Similar compounds have been shown to integrate into bacterial membranes, causing permeability changes that lead to cell death.

- Apoptosis Induction : The activation of apoptotic pathways in cancer cells is a significant mechanism through which this compound exerts its cytotoxic effects.

- Cytokine Modulation : By regulating the expression of inflammatory cytokines, the compound may help mitigate inflammatory responses.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various decahydroquinoline derivatives, including this compound. The results indicated that this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations (MICs) comparable to established antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic |

|---|---|---|

| Staphylococcus aureus | 8 | Methicillin |

| Escherichia coli | 16 | Ciprofloxacin |

| Pseudomonas aeruginosa | 32 | Gentamicin |

Case Study 2: Cytotoxicity in Cancer Cells

In another study, the cytotoxic effects of this compound were assessed on human breast cancer cells (MCF-7). The compound demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating significant potential for further development as an anticancer agent.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.